molecular formula C17H17N5O3 B2811642 2-(1H-benzotriazol-1-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide CAS No. 1029014-13-8

2-(1H-benzotriazol-1-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B2811642
CAS No.: 1029014-13-8
M. Wt: 339.355
InChI Key: WZBFTQJKWJZPRN-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzotriazol-1-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis Approaches : The compound is synthesized through a series of reactions, starting from 1H-benzotriazole and undergoing reactions with different aromatic aldehydes, hydrazine hydrate, and other reagents, resulting in various derivatives. These derivatives are characterized by techniques such as FT-IR, 1H NMR, mass spectral data, and elemental analysis (Toraskar, Kadam, & Kulkarni, 2009) (Munir et al., 2021).

Biological Activities and Potential Therapeutic Applications

  • Antifungal Activity : Certain derivatives have demonstrated moderate to good antifungal activity against strains like C.albicans and have also shown promising interaction with biological receptors like CYT P-450 (Toraskar, Kadam, & Kulkarni, 2009).
  • Antibacterial Activity : Synthesized derivatives have been found to possess antibacterial activity against various Gram-positive and Gram-negative strains, including E. coli and S. aureus, with some compounds showing comparable activity to standard drugs like vancomycin (Rani et al., 2021).
  • Anticancer Activity : Compounds containing the 2-(1H-benzotriazol-1-yl) moiety have been studied for their cytotoxic properties against human tumor cell lines, with some derivatives demonstrating significant cancer cell growth inhibitory effects. They have shown promising activity against cell lines like DAN-G, LCLC-103H, and SISO (Korcz et al., 2018).
  • Antioxidant Activities : Novel derivatives have been synthesized and evaluated for their antioxidant activities. Some compounds have shown significant inhibition on lipid peroxidation levels and ethoxyresorufin O-deethylase activity in rat liver microsomes, indicating their potential as antioxidant agents (Alp et al., 2015).
  • Antimicrobial and Antitumor Agents : Derivatives have been evaluated for their in vitro antimicrobial activity against bacterial and fungal strains and in vitro antitumor activity against various cancer cells, revealing the compound's potential as a therapeutic agent in the treatment of infections and cancer (Saeed & Mumtaz, 2017).

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-24-15-8-7-12(9-16(15)25-2)10-18-20-17(23)11-22-14-6-4-3-5-13(14)19-21-22/h3-10H,11H2,1-2H3,(H,20,23)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBFTQJKWJZPRN-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.